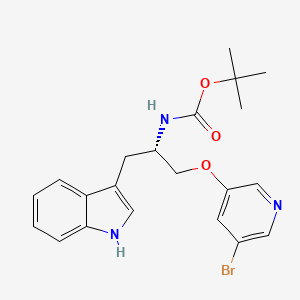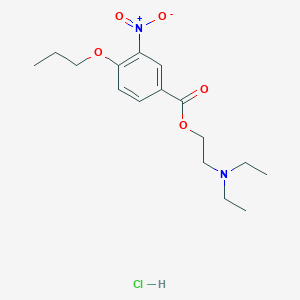
benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group, a thiazole ring, and an aminohexyl chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Aminohexyl Chain Introduction: The aminohexyl chain can be introduced through nucleophilic substitution reactions, where an appropriate hexylamine derivative reacts with the thiazole intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the aminohexyl-thiazole intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and aminohexyl chain allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog without the thiazole ring and aminohexyl chain.
Thiazole derivatives: Compounds containing the thiazole ring but lacking the carbamate group.
Aminohexyl carbamates: Compounds with the aminohexyl chain and carbamate group but without the thiazole ring.
Uniqueness
Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is unique due to its combination of a benzyl group, thiazole ring, and aminohexyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H22N4O3S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
benzyl N-[(5S)-5-amino-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |
InChI |
InChI=1S/C17H22N4O3S/c18-14(15(22)21-16-19-10-11-25-16)8-4-5-9-20-17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12,18H2,(H,20,23)(H,19,21,22)/t14-/m0/s1 |
Clé InChI |
PVHOFKGGCRXPBM-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=NC=CS2)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=NC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)
![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)

![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)






![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)
